2-(Aminoethyl)cysteine monohydrochloride

Lysyl-tRNA synthetase Aminoacyl-tRNA synthetase Noncanonical amino acid incorporation

L-Lysine analog with sulfur-for-carbon backbone substitution. Stereospecifically recognized by lysyl-tRNA synthetases; incorporated into nascent polypeptides. >10-fold greater inhibitory potency than L-lysine enables stringent AEC-resistant mutant selection in B. flavum, E. coli, B. subtilis. 200-fold LysRS1/LysRS2 differential inhibition supports organism-specific selection markers and gene replacement studies. Selectively decreases procollagen synthesis by 75% at 1 mM without affecting non-collagenous protein—unachievable with alternative analogs. Required precursor for methyl aminoethylcysteine (MLA) in recombinant histone production for ChIP-grade nucleosome reconstitution. ≥98% purity, white crystalline powder.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
Cat. No. B7803167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminoethyl)cysteine monohydrochloride
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)[NH3+].[Cl-]
InChIInChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyCVHKULVNPGAEQM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminoethyl)cysteine Monohydrochloride: Procurement Specifications and Core Identity for Lysine Analog Research


2-(Aminoethyl)cysteine monohydrochloride (CAS 4099-35-8; synonym: S-(2-aminoethyl)-L-cysteine hydrochloride, L-4-thialysine hydrochloride) is a synthetic, sulfur-containing amino acid derivative with molecular formula C5H13ClN2O2S and molecular weight 200.69 g/mol [1]. The compound exists as a white to off-white crystalline solid with melting point at 195 °C (decomposition), and is commercially supplied at purities of ≥98% (TLC) or >95% (HPLC) with storage requirements of 2–8°C . Structurally, it functions as a lysine analog wherein the γ-methylene (-CH2-) group of the lysine side chain is replaced by a sulfur atom, enabling the compound to act as both a competitive inhibitor and an alternative substrate for lysine-utilizing enzymes across multiple biological systems .

Why 2-(Aminoethyl)cysteine Monohydrochloride Cannot Be Substituted with L-Lysine or Other Analogs in Critical Research Applications


L-Lysine and its structurally related analogs (e.g., S-(2-aminoethyl)-D-cysteine, oxalysine, trans-lysene) exhibit fundamentally distinct recognition profiles by lysine-binding enzymes. While L-lysine serves as the native substrate, 2-(aminoethyl)cysteine (L-thialysine) possesses a sulfur-for-carbon backbone substitution that alters binding pocket interactions without abolishing recognition, yielding a unique profile of differential enzyme selectivity and metabolic incorporation that neither the native amino acid nor alternative analogs can replicate [1]. Unlike the D-enantiomer, which shows minimal biological activity in eukaryotic systems, the L-enantiomer (as the hydrochloride salt) is stereospecifically recognized by lysyl-tRNA synthetases and can be incorporated into nascent polypeptides, producing functional consequences that are both quantifiable and application-specific [2][3].

2-(Aminoethyl)cysteine Monohydrochloride: Quantitative Differentiation Evidence Versus L-Lysine and Class I/II Lysyl-tRNA Synthetases


200-Fold Differential Inhibition of Class I Versus Class II Lysyl-tRNA Synthetases Enables Organism-Specific Research Applications

2-(Aminoethyl)cysteine exhibits a profound and quantifiable selectivity difference between the two evolutionarily distinct forms of lysyl-tRNA synthetase: it inhibits the class II enzyme (LysRS2) 200-fold more potently than the class I enzyme (LysRS1) [1]. This differential selectivity is not observed with native L-lysine, which serves equally as substrate for both enzymes. The Ki values for aminoacylation with 2-(aminoethyl)cysteine were over 180-fold lower (more potent) with LysRS2 than with LysRS1 [2].

Lysyl-tRNA synthetase Aminoacyl-tRNA synthetase Noncanonical amino acid incorporation Antibiotic resistance mechanism

High-Affinity Competition with L-Lysine for Lysyl-tRNA Activation (Ki = 1.4 μM vs Km = 1.6 μM) in Collagen-Synthesizing Fibroblasts

In embryonic chick tendon fibroblasts, 2-(aminoethyl)cysteine competes with L-lysine for activation onto tRNA with a Ki of 1.4 μM, which is comparable to the Km for lysine itself (1.6 μM), demonstrating near-equivalent binding affinity at the lysyl-tRNA synthetase active site [1]. This contrasts with alternative lysine analogs such as 5,5-difluoro-DL-lysine and 5,5-dimethyl-DL-lysine, which exhibit substantially higher Ki values and reduced competitive efficiency [2]. Critically, the compound did not affect activation of other amino acids, confirming selectivity for lysine-binding systems.

Collagen biosynthesis Protein synthesis inhibition Fibrosis research Lysyl-tRNA synthetase

Root Growth Inhibition to 14% at 0.2 mM Versus L-Lysine Alone (No Significant Inhibition at 2 mM) in Plant Seedling Assays

In Sorghum bicolor seedling assays, 2-(aminoethyl)cysteine (AEC) reduced root growth to 14% of control at a concentration of 0.2 mM, whereas L-lysine alone at a ten-fold higher concentration (2 mM) produced no significant inhibition [1]. The inhibition by AEC was specifically and completely reversed by the addition of L-lysine to the culture medium, confirming that AEC acts via lysine-specific pathways rather than through general toxicity. The differential potency is further demonstrated by the concerted inhibition data: lysine plus threonine (each 2 mM) inhibited root growth up to 90%, but AEC achieved comparable or greater inhibition at one-tenth the concentration [1].

Plant lysine biosynthesis Aspartate kinase inhibition Amino acid analog screening Crop biofortification

75-90% Selective Inhibition of Procollagen Synthesis and Secretion Versus No Effect on Non-Collagenous Proteins

At a concentration of 1 mM, 2-(aminoethyl)cysteine produced a 75% decrease in [14C]-hydroxyproline synthesis and a 90% decrease in the secretion of [14C]-hydroxyproline-containing macromolecules in chick tendon fibroblasts, while leaving the synthesis and secretion of non-collagenous proteins entirely unaffected [1]. This selective inhibition of procollagen production is not observed with L-lysine, which supports general protein synthesis without discrimination. The procollagen synthesized in the presence of the analog exhibited altered conformational stability, becoming susceptible to pepsin digestion at 25°C, indicating incorporation of the analog into the collagen triple helix with destabilizing effects [2].

Collagen synthesis inhibition Fibrosis therapeutic research Extracellular matrix biology Selective protein synthesis inhibition

Enzymatic Cleavage Specificity at 2-Aminoethylcysteine Residues Enables Site-Specific Proteolysis Not Achievable with Native Lysine or Cysteine

When cysteine residues in polypeptides are chemically converted to 2-aminoethylcysteine derivatives (using the compound as the modifying agent), the resulting modified residues become specific cleavage sites for the lysine-specific protease from Armillaria mellea—a cleavage that does not occur at native cysteine or native lysine residues under the same conditions [1]. This site-specific proteolysis is achieved by first blocking native lysine residues via trifluoroacetylation, then converting cysteine residues to 2-aminoethylcysteine, creating a unique cleavage pattern that is orthogonal to trypsin and other conventional proteases. Unlike direct substitution with lysine analogs (which requires genetic code engineering), this chemical conversion approach provides a post-translational method for introducing defined cleavage sites [2].

Protein sequencing Protease cleavage specificity Polypeptide mapping Bioconjugation chemistry

Basis for Methylated Lysine Analog (MLA) Technology: Enables Site-Specific Histone Methylation Studies Not Feasible with Native Lysine

2-(Aminoethyl)cysteine serves as the essential chemical precursor for the patented Methylated Lysine Analog (MLA) technology, wherein it undergoes chemical alkylation to produce methyl aminoethylcysteine—an isosteric analog of methyl lysine that can be site-specifically introduced into recombinant histones [1]. This approach enables the precise installation of defined methylation states (mono-, di-, or trimethyl) at specific histone residues, a capability not achievable with native lysine, which cannot be selectively methylated in vitro at defined positions without enzymatic methods that lack positional control [2]. The technology is covered under U.S. Patent No. 8,609,392 and related filings, and has become a standard method for generating defined chromatin substrates for epigenetic research [1].

Epigenetics Histone methylation Chromatin biology Post-translational modification

Optimal Research and Procurement Applications for 2-(Aminoethyl)cysteine Monohydrochloride Based on Verified Differential Evidence


Selection and Characterization of Lysine-Overproducing Microbial and Plant Mutants

2-(Aminoethyl)cysteine monohydrochloride is the lysine analog of choice for isolating mutants with deregulated lysine biosynthesis. Its >10-fold greater inhibitory potency relative to L-lysine alone (root growth reduced to 14% at 0.2 mM versus no inhibition at 2 mM lysine) [1] enables stringent selection pressure while maintaining specificity (inhibition reversed by lysine). This property has been successfully applied in isolating AEC-resistant strains of Brevibacterium flavum, Escherichia coli, Bacillus subtilis, and wheat cell cultures with enhanced lysine production capacity [2].

Organism-Specific Gene Replacement and Antibiotic Resistance Mechanism Studies

The 200-fold differential inhibition between LysRS1 and LysRS2 [1] makes this compound uniquely suited for studies requiring organism-specific selection markers. Bacillus subtilis strains engineered to express LysRS1 (from Borrelia burgdorferi) in place of native LysRS2 become insensitive to growth inhibition by this compound, whereas wild-type strains are strongly inhibited [2]. This property has been exploited for gene replacement studies, investigation of natural antibiotic resistance reservoirs, and as a selection system for molecular biology applications.

Fibrosis Research and Collagen-Specific Synthesis Inhibition Studies

For researchers studying connective tissue disorders, hepatic fibrosis, or keloid formation, 2-(aminoethyl)cysteine provides selective inhibition of procollagen synthesis (75% decrease at 1 mM) without affecting non-collagenous protein production [1]. This selectivity is not achievable with L-lysine or alternative lysine analogs, making this compound essential for evaluating collagen-specific therapeutic strategies and studying the role of lysine residues in collagen triple helix stability [2].

Methylated Lysine Analog (MLA) Preparation for Epigenetic and Chromatin Research

2-(Aminoethyl)cysteine is the required precursor for generating methyl aminoethylcysteine, the isosteric methyl lysine analog used in patented MLA technology [1]. This application enables the production of recombinant histones with site-specifically defined methylation states, which are essential for chromatin immunoprecipitation (ChIP) assay standards, nucleosome reconstitution experiments, and high-resolution studies of histone modification-dependent gene regulation [2].

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